molecular formula C18H12Cl2FN5S B2424775 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338417-84-8

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

カタログ番号: B2424775
CAS番号: 338417-84-8
分子量: 420.29
InChIキー: WZPWGUXMDKNPJR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H12Cl2FN5S and its molecular weight is 420.29. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2FN5S/c19-11-6-4-10(5-7-11)12-8-23-17-24-18(25-26(17)16(12)22)27-9-13-14(20)2-1-3-15(13)21/h1-8H,9,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPWGUXMDKNPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=NN3C(=C(C=NC3=N2)C4=CC=C(C=C4)Cl)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a heterocyclic molecule that combines triazole and pyrimidine ring systems. Its unique structure, featuring chlorine and fluorine substituents, suggests potential biological activities that merit detailed investigation.

  • Molecular Formula: C19H15Cl2FN6S
  • Molecular Weight: 444.4 g/mol
  • CAS Number: 477331-50-3

The presence of halogen atoms (chlorine and fluorine) in the molecule is significant as these groups can enhance the lipophilicity and biological activity of the compound.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrimidine moieties often exhibit a range of biological activities, including:

  • Antimicrobial Properties: Certain derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: The compound's structure suggests potential interactions with cancer cell pathways.
  • Anti-inflammatory Effects: Similar compounds have been tested for their ability to inhibit cyclooxygenase (COX) enzymes.

COX Inhibition Assays

In a study evaluating the anti-inflammatory potential of related compounds, the inhibitory effects on COX enzymes were measured. The results indicated that several triazole derivatives exhibited significant inhibition:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that the compound may possess similar anti-inflammatory properties, potentially through COX inhibition mechanisms .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the triazole and pyrimidine rings can significantly influence biological activity:

  • Substituent Effects: The presence of electron-withdrawing groups like chlorine enhances potency against certain biological targets.
  • Ring Modifications: Alterations in the triazole or pyrimidine structures can lead to improved selectivity and efficacy.

Anticancer Activity

A recent investigation into related triazole-pyrimidine compounds demonstrated promising anticancer activity against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .

Antimicrobial Efficacy

Another study highlighted the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria, indicating that the sulfanyl group may play a crucial role in enhancing antibacterial activity .

Q & A

Q. What synthetic strategies are optimal for preparing 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-6-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine?

The compound’s synthesis typically involves multicomponent reactions (MCRs) to assemble the triazolopyrimidine core. A stepwise approach may include:

  • Cyclization : Formation of the triazole ring via condensation of amidines with carbonyl-containing precursors.
  • Sulfanyl Group Introduction : Nucleophilic substitution using 2-chloro-6-fluorobenzyl thiol under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating intermediates.
    Optimization should focus on reaction time and solvent polarity to improve yield (e.g., DMF enhances solubility but may require post-reaction dilution) .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

  • Chromatography : HPLC with C18 columns and UV detection (λ = 254 nm) to assess purity (>95% recommended).
  • Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., sulfanyl group at C2, chlorophenyl at C6) .
    • HRMS : Confirm molecular weight (exact mass calculated as 473.02 g/mol for C₁₉H₁₂Cl₂F₃N₅S).
      Cross-referencing with analogs (e.g., ethyl 2-benzylsulfanyl derivatives) ensures consistency in spectral patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence this compound’s biological activity?

Comparative SAR studies with analogs reveal:

  • Fluorine at Benzyl Position : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration in neuroactive targets .
  • Chlorophenyl at C6 : Increases steric bulk, potentially affecting binding to enzymes like kinases or cytochrome P450.
  • Sulfanyl vs. Sulfonyl Groups : Sulfanyl groups (as in this compound) may favor reversible covalent interactions, while sulfonyl groups enhance electrophilicity but increase toxicity .
    Experimental Design: Synthesize derivatives (e.g., replacing Cl with Br or F) and assay against target proteins (e.g., kinases) using fluorescence polarization or SPR .

Q. What computational methods are effective for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP-binding pockets (common in kinase targets). Key residues (e.g., hinge region Lys/Arg) should form hydrogen bonds with the triazolopyrimidine core .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on RMSD fluctuations <2 Å for the ligand-binding domain .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities, comparing with experimental IC₅₀ values .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or reducing agents (e.g., DTT) may alter redox-sensitive sulfanyl groups.
  • Cell Line Variability : Test in isogenic cell lines (e.g., HEK293 vs. HeLa) to rule out genetic background effects.
  • Metabolic Stability : Use liver microsomes to compare degradation rates (t₁/₂ >60 min suggests in vivo relevance) .
    Resolution Strategy: Replicate assays under standardized conditions (e.g., CLSI guidelines) and include positive controls (e.g., staurosporine for kinase inhibition) .

Methodological Considerations

Q. What experimental designs are recommended for assessing environmental fate?

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous buffers, monitoring degradation via LC-MS.
  • Soil Sorption : Use batch equilibrium tests with varying organic matter content (e.g., loam vs. sandy soil).
  • Ecotoxicity : Test on Daphnia magna (48-hr LC₅₀) and Aliivibrio fischeri (bioluminescence inhibition) .

Q. How to optimize solubility for in vivo studies?

  • Co-solvents : Use 10% DMSO/PEG 400 in saline (v/v) for intravenous administration.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。